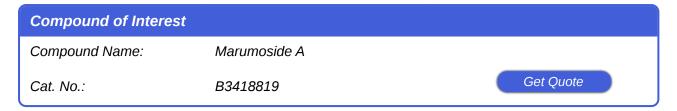


Marumoside A: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Marumoside A, a naturally occurring glycoside isolated from the leaves of Moringa oleifera, has garnered interest within the scientific community for its potential therapeutic properties, including anti-inflammatory effects. This technical guide provides a detailed overview of the chemical structure and stereochemistry of **Marumoside A**, compiling available spectroscopic data and outlining the experimental methodologies used for its characterization. Furthermore, this document presents its biological context, specifically its role in the inhibition of pro-inflammatory cytokines, and furnishes a logical workflow for its structural elucidation.

Chemical Structure and Properties

Marumoside A is a glycoside consisting of a 4'-hydroxyphenylethanamide aglycone bonded to a rhamnopyranose sugar moiety.[1] Its systematic IUPAC name is 2-[4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyphenyl]acetamide.[2]

Table 1: Chemical and Physical Properties of Marumoside A[2]



Property	Value	
Molecular Formula	C14H19NO6	
Molecular Weight	297.30 g/mol	
Exact Mass	297.12123733 Da	
InChlKey	FBANEUHXMFEIRO-WBFOWJMUSA-N	
SMILES	C[C@H]1INVALID-LINK OC2=CC=C(C=C2)CC(=O)N)O)O">C@@HO	

Stereochemistry

The stereochemistry of **Marumoside A** has been elucidated through detailed spectroscopic analysis, primarily using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy.[1] The sugar moiety is an α -L-rhamnopyranoside. The stereochemical configuration of the rhamnose sugar is critical for its biological activity and is defined by the following chiral centers: (2S,3R,4R,5R,6S) at the sugar ring.[2]

Experimental Protocols for Structure Elucidation

The definitive structure of **Marumoside A** was established by Sahakitpichan et al. (2011) through a combination of spectroscopic techniques.[1] The following outlines the key experimental methodologies employed:

Isolation of Marumoside A

Marumoside A is isolated from the leaves of Moringa oleifera.[1] A general procedure involves the extraction of the plant material with a suitable solvent, followed by chromatographic separation techniques to purify the compound.

Spectroscopic Analysis

The structural backbone and stereochemistry were determined using a suite of NMR experiments, including:

Foundational & Exploratory





- 1D NMR Spectroscopy (¹H and ¹³C): These experiments provide foundational information on the proton and carbon environments within the molecule.
- 2D NMR Spectroscopy:
 - COSY (Correlation Spectroscopy): Used to identify proton-proton couplings within the same spin system, crucial for tracing the connectivity of the sugar and aglycone moieties.
 - HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies long-range correlations between protons and carbons (typically 2-3 bonds), which is essential for connecting the aglycone and the rhamnose sugar through the glycosidic linkage.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is critical for determining the relative stereochemistry, including the α-configuration of the glycosidic bond.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for **Marumoside A** (Data as reported for the isolated compound in Vudhgiri et al., 2016, referencing Sahakitpichan et al., 2011)[3]



Position	¹³ C-NMR (δc)	¹H-NMR (δH, mult., J in Hz)
Aglycone		
1'	131.5	
2', 6'	117.2	7.01 (d, 8.5)
3', 5'	130.2	7.14 (d, 8.5)
4'	155.6	
7'	42.4	3.49 (s)
8'	174.9	
Rhamnose		_
1"	101.9	5.37 (d, 1.5)
2"	72.1	4.14 (dd, 3.5, 1.5)
3"	72.4	3.88 (dd, 9.5, 3.5)
4"	73.9	3.56 (t, 9.5)
5"	71.9	4.02 (dq, 9.5, 6.0)
6"	18.2	1.29 (d, 6.0)

Biological Activity and Signaling Pathway

Marumoside A has demonstrated anti-inflammatory properties.[3] While specific quantitative data for **Marumoside A** is limited in the reviewed literature, a study on its derivatives showed significant inhibition of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).[3] The oleoyl amine lipid derivative of **Marumoside A** exhibited IC₅₀ values of 16.7 μM and 23.4 μM for the inhibition of TNF-α and IL-1β secretion, respectively, which was noted as a significant inhibition when compared to **Marumoside A** itself.[3]

The inhibition of TNF- α and IL-1 β suggests that **Marumoside A** may interfere with inflammatory signaling pathways. A simplified, representative signaling cascade initiated by these cytokines, which **Marumoside A** likely modulates, is depicted below.





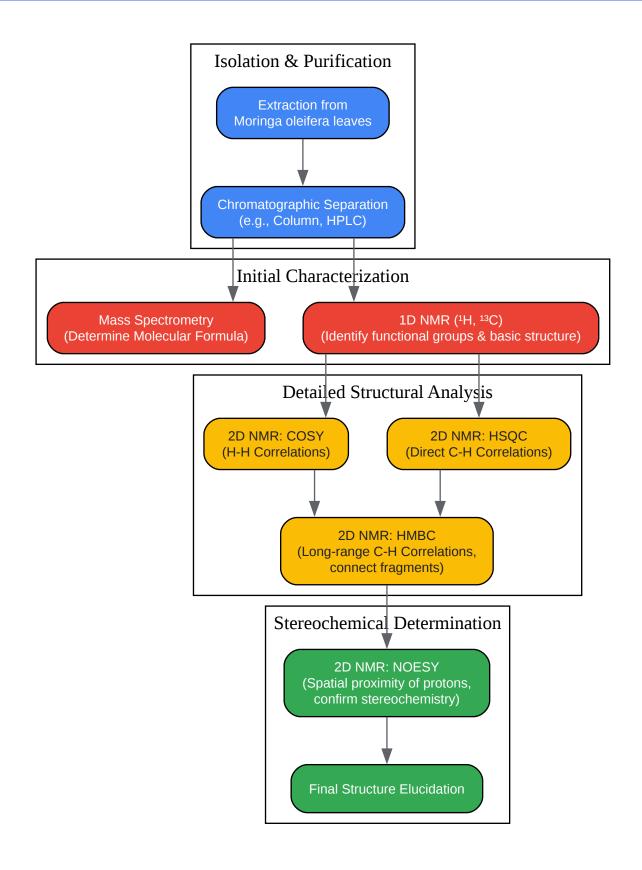
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A simplified diagram of the putative anti-inflammatory signaling pathway modulated by **Marumoside A**.

Experimental Workflow for Structural Elucidation

The logical process for determining the structure of a novel natural product like **Marumoside A** is systematic. The following diagram illustrates a typical workflow.





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A typical experimental workflow for the structural elucidation of **Marumoside A**.



Conclusion

Marumoside A is a well-defined natural product with a fully elucidated chemical structure and stereochemistry. The combination of 1D and 2D NMR techniques has been instrumental in its characterization. Its demonstrated anti-inflammatory activity, through the inhibition of key proinflammatory cytokines, positions it as a molecule of interest for further investigation in drug discovery and development. This guide provides a foundational technical overview to support such future research endeavors.

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